molecular formula C23H19FN4O5S B560440 SPI-112Me CAS No. 1243685-62-2

SPI-112Me

Cat. No. B560440
M. Wt: 482.486
InChI Key: AFUSXRUYBQFNGT-UHFFFAOYSA-N
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Description

SPI-112Me is a Shp2 PTP inhibitor . It is a synthetic isatin compound in pre-clinical development .


Synthesis Analysis

SPI-112Me is a methyl ester analog of SPI-112 . It is predicted to be hydrolyzed to SPI-112 upon entry into cells . The computer docking analysis indicated that the SPI-112 binds to the Gly464 and Arg465 of the P-loop in the catalytic pocket of SPH2 through hydrogen bonds .


Molecular Structure Analysis

The molecular weight of SPI-112Me is 482.49 . Its molecular formula is C23H19FN4O5S . The IUPAC name is methyl (Z)-3- (2- (5- (N- (4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoate .


Chemical Reactions Analysis

SPI-112Me is a prodrug that is predicted to be hydrolyzed to SPI-112 upon entry into cells . It has been shown to inhibit the activation of SHP2-PTP in intact cells .


Physical And Chemical Properties Analysis

SPI-112Me is a solid at room temperature . It has a storage temperature of -80/-20 .

Scientific Research Applications

  • Inhibition of Cellular Shp2 Activity : SPI-112Me has been shown to inhibit cellular Shp2 activity, which is significant for cancer research. Shp2 (PTPN11) is a protein tyrosine phosphatase involved in growth factor signaling, and its mutants are linked to leukemias. SPI-112Me, predicted to be hydrolyzed to SPI-112 upon entry into cells, inhibits epidermal growth factor (EGF)-stimulated Shp2 activity and various cellular processes such as cell migration and survival in Shp2 mutant-transformed cells. This suggests its potential as a target for anticancer therapy (Chen et al., 2010).

  • Development of Potent SHP2 Inhibitors for In Vivo Studies : Further research on SPI-112Me focuses on improving its properties for in vivo studies. The poor solubility of SPI-112Me was identified as an obstacle for such studies, leading to the development of SPI-112 analogs with improved solubility and cell permeability (Ge et al., 2012).

Future Directions

SPI-112Me is currently in pre-clinical development . There are ongoing studies to generate SPI-112 analogs to further improve the physicochemical properties of these SHP2 inhibitors, such as solubility and cell permeability . The aim is to synthesize SPI-112 derivatives containing various phosphotyrosine mimics and their prodrugs .

properties

IUPAC Name

methyl 3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O5S/c1-33-23(30)15-3-2-4-17(11-15)27-28-21-19-12-18(9-10-20(19)26-22(21)29)34(31,32)25-13-14-5-7-16(24)8-6-14/h2-12,25-26,29H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGWXUGPBJKXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SPI-112Me

Citations

For This Compound
25
Citations
L Chen, D Pernazza, LM Scott, HR Lawrence… - Biochemical …, 2010 - Elsevier
… To deliver SPI-112 into cells, we prepared a methyl ester prodrug of SPI-112 (SPI-112Me) and demonstrated that SPI-112Me was able to inhibit the Shp2 PTP activity in intact cells. …
Number of citations: 44 www.sciencedirect.com
H Win-Piazza, VE Schneeberger, L Chen, D Pernazza… - Cancer letters, 2012 - Elsevier
… inhibitor SPI-112Me in A375 and SK-MEL-2 cells in cell cultures. However, SPI-112Me has … Thus, our promising results with SPI-112Me in vitro await the development of suitable drug …
Number of citations: 18 www.sciencedirect.com
Y Ge, HR Lawrence, L Chen, LM Scott, SM Sebti… - Cancer Research, 2012 - AACR
… Previously, we have reported on SPI-112 and its methyl ester prodrug SPI-112Me. However, the poor solubility of SPI-112Me has become an obstacle for in vivo studies. In ongoing …
Number of citations: 0 aacrjournals.org
Q Nian, J Zeng, L He, Y Chen, Z Zhang… - Chinese Chemical …, 2021 - Elsevier
… The SPI-112Me preincubation reduced the EGF … , SPI-112Me decreased the expression of p-ERK1/2 and Bcl-xL in TF-1/SHP2 E76K cells with dose dependent. Furthermore, SPI-112Me …
Number of citations: 7 www.sciencedirect.com
VE Schneeberger, Y Ren, N Luetteke, Q Huang… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… SPI-112Me is a cell permeable Shp2 inhibitor [11, 24]. To further evaluate the role of Shp2 … these cells with various concentrations of SPI-112Me. SPI-112Me inhibited pErk1/2 and …
Number of citations: 56 www.ncbi.nlm.nih.gov
VE Schneeberger, Y Ren, N Luetteke, H Berns, L Chen… - Cancer Research, 2013 - AACR
… Inhibition of SHP2 with the SHP2 PTP inhibitor SPI-112Me or SHP2 knockdown suppressed proliferation of EGFR-dependent HCC827 and H1975 cells. To assess the role of Shp2 in …
Number of citations: 0 aacrjournals.org
R He, ZY Zhang - Protein Tyrosine Phosphatases in Cancer, 2016 - Springer
… ester analogue SPI-112Me (compound 10) was able to block EGF-stimulated SHP2 activity, paxillin dephosphorylation, ERK1/2 activation, and cell migration [68]. SPI-112Me also …
Number of citations: 4 link.springer.com
Z Song, M Wang, Y Ge, XP Chen, Z Xu, Y Sun… - … Pharmaceutica Sinica B, 2021 - Elsevier
… SPI-112Me (7, Fig. 6) which could inhibit the activation of SHP2-PTP in intact cells, but in vitro inhibition assay demonstrated that SPI-112Me … Meanwhile, SPI-112Me could inhibit SHP2-…
Number of citations: 61 www.sciencedirect.com
RR Somani, DP Madan, PR Rai - Mini-Reviews in Organic …, 2016 - ingentaconnect.com
Protein tyrosine kinase (PTK) and tyrosine phosphatase (PTP) regulate various cellular processes. SHP-2, a ubiquitous non receptor type protein belongs to tyrosine phosphatase family…
Number of citations: 2 www.ingentaconnect.com
H Zhang, Z Gao, C Meng, X Li… - Mini Reviews in Medicinal …, 2020 - ingentaconnect.com
… Therefore, the authors made SPI112Me, the methyl ester … SPI-112Me is hydrolyzed to SPI-112 in cells and inhibits SHP… replaced, the activity of SPI-112Me also decreased. The inhibitor …
Number of citations: 2 www.ingentaconnect.com

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